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molecular formula C14H9BrN2O2 B8527324 4-bromo-1-(Pyridin-2-ylmethyl)-1H-indole-2,3-dione

4-bromo-1-(Pyridin-2-ylmethyl)-1H-indole-2,3-dione

Cat. No. B8527324
M. Wt: 317.14 g/mol
InChI Key: DAXPZXBZAFCGPB-UHFFFAOYSA-N
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Patent
US08106087B2

Procedure details

To a solution of 4-bromoisatin (8.94 g, 39.5 mmol) in anhydrous N,N-dimethylformamide (100 mL) was added sodium hydride (3.34 g, 86.9 mmol, 60% dispersion in mineral oil) in portions at 0° C. The brown reaction mixture was stirred for 30 min followed by the addition of a solution of 2-(bromomethyl)pyridine hydrobromide (10.0 g, 39.5 mmol) neutralized with sodium hydride (1.52 g, 39.5 mmol, 60% dispersion in mineral oil) in N,N-dimethylformamide at 0° C. The reaction mixture was stirred for 16 h and quenched with water (100 mL). The reaction mixture was extracted with diethyl ether (3×100 mL) and the aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers was washed with water (5×200 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was triturated with ether to afford the title compound (10.6 g, 85%) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 8.53 (d, 1H), 7.67 (t, 1H), 7.30 (t, 2H), 7.25-7.19 (m, 2H), 6.94 (d, 1H), 5.04 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 180.5, 157.3, 154.2, 152.3, 149.5, 138.4, 137.5, 128.6, 123.3, 122.3, 121.5, 116.4, 110.3, 45.8.
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[NH:6]2.[H-].[Na+].Br.Br[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1>CN(C)C=O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[N:6]2[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.94 g
Type
reactant
Smiles
BrC1=C2C(C(NC2=CC=C1)=O)=O
Name
Quantity
3.34 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Br.BrCC1=NC=CC=C1
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The brown reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers was washed with water (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C(C(N(C2=CC=C1)CC1=NC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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